molecular formula C5H7F3O2 B13499795 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol

Cat. No.: B13499795
M. Wt: 156.10 g/mol
InChI Key: LQMCDIRERPVZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol is a chemical compound with the molecular formula C5H7F3O2. It is characterized by the presence of a trifluoromethyl group and an oxetane ring, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol typically involves the reaction of trifluoroacetaldehyde with oxetane in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher production efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce alcohols or ethers .

Scientific Research Applications

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxetane ring can influence its reactivity and stability. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol is unique due to the presence of both the trifluoromethyl group and the oxetane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .

Biological Activity

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol, with the chemical formula C5_5H7_7F3_3O2_2 and CAS number 2306272-10-4, is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its effects on various cell types and its potential therapeutic applications.

Biological Activity Overview

Research on this compound indicates several areas of biological activity:

  • Antitumor Activity : Preliminary studies suggest that this compound may induce differentiation in acute myeloid leukemia (AML) cells. It has been shown to upregulate markers associated with differentiation and reduce cell proliferation in vitro .
  • Pharmacokinetics : The compound exhibits moderate metabolic stability and acceptable plasma protein binding, which are critical for its potential use as a therapeutic agent. In vivo studies in mice demonstrated a low clearance rate, suggesting prolonged bioavailability .
  • Mechanism of Action : The differentiation of AML cells appears to be mediated through disruption of tubulin polymerization, although further studies are necessary to elucidate the exact pathways involved .

Case Studies

A study conducted on various analogues of this compound highlighted its effectiveness in promoting differentiation in AML cell lines. The compound OXS003976 was identified as a significant hit due to its ability to increase CD11b expression and induce morphological changes consistent with differentiation .

The following table summarizes key findings from the research:

CompoundEC50 (µM)Metabolic StabilityPlasma Protein Binding (%)Effect on AML Cells
OXS0039760.62High (ER = 0.33)11% unboundInduces differentiation
N-isopropyl OXS0070021.9Moderate (ER = 0.05)15% unboundWeak activity
TrifluoroethylNot specifiedHighNot specifiedLow clearance

Pharmacokinetic Profile

The pharmacokinetic evaluation of the compound revealed that it has a low efflux ratio and moderate clearance rates when administered both intravenously and orally. This profile suggests that it may be suitable for further development into therapeutic applications targeting hematological malignancies .

Properties

Molecular Formula

C5H7F3O2

Molecular Weight

156.10 g/mol

IUPAC Name

2,2,2-trifluoro-1-(oxetan-3-yl)ethanol

InChI

InChI=1S/C5H7F3O2/c6-5(7,8)4(9)3-1-10-2-3/h3-4,9H,1-2H2

InChI Key

LQMCDIRERPVZRH-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C(C(F)(F)F)O

Origin of Product

United States

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